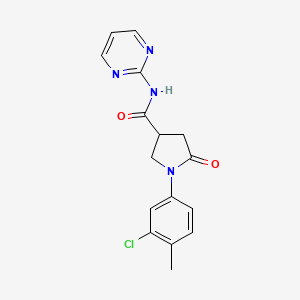

![molecular formula C19H21N5OS B5501911 2-{[4-乙基-5-(3-吡啶基)-4H-1,2,4-三唑-3-基]硫代}-N-(1-苯乙基)乙酰胺](/img/structure/B5501911.png)

2-{[4-乙基-5-(3-吡啶基)-4H-1,2,4-三唑-3-基]硫代}-N-(1-苯乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of compounds containing the 1,2,4-triazole ring system, similar to our compound of interest, has garnered attention due to their extensive pharmaceutical activities. These compounds, including various derivatives of N-aryl-acetamide, have been synthesized through condensation reactions, utilizing specific reagents and conditions to achieve desired structural characteristics. The synthesis process often involves the use of anhydrous potassium carbonate, chloroacetic acid, or other specific reagents under controlled conditions to form the desired compound (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Molecular Structure Analysis The molecular structure of compounds similar to our target has been elucidated using various analytical techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. These methods provide detailed insights into the molecular architecture, confirming the presence of specific functional groups and the overall structural integrity of the synthesized compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Chemical Reactions and Properties The chemical reactions involving compounds with the 1,2,4-triazole ring system can include various substitution and condensation reactions, leading to a wide range of derivatives with diverse biological activities. The reactivity of the triazole ring, particularly at the third position, is crucial for the antimicrobial properties observed in these compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

科学研究应用

合成和杀虫剂评估

该化合物已被用作合成各种杂环化合物的通用前体,证明了其在针对棉铃虫等害虫开发杀虫剂方面的潜力,斜纹夜蛾。衍生具有杀虫活性的化合物的 ability 突出了其在农业研究和害虫管理策略中的重要性 (Fadda 等人,2017).

抗菌应用

研究纳入三唑硫醚基序的衍生物显示出有希望的抗菌活性。这些化合物通过各种合成途径已对其抗菌、抗真菌和抗结核疗效进行了评估,突出了它们在对抗微生物耐药性和开发新治疗剂方面的潜力 (MahyavanshiJyotindra 等人,2011).

放射性药物开发

该化合物的结构框架促进了合成和评估新型放射性标记化合物,用于诊断成像,特别是在脑 SPECT 成像中。这些发展提供了对这些化合物在增强放射性药物的诊断能力中所起作用的见解,从而为医学研究和患者护理做出贡献 (Abdel-Ghany 等人,2013).

G-四链体稳定和抗癌活性

该化合物的衍生物已因其稳定 G-四链体 DNA 的能力而被探索,这一特征与抗癌活性密切相关。通过修饰氨基烷基侧链,研究人员开发了对各种癌细胞系具有有效细胞毒活性的类似物,突出了这些化合物在癌症研究和治疗中的潜力 (Blankson 等人,2013).

抗肿瘤和抗增殖作用

进一步扩展其在肿瘤学中的应用,该化合物的衍生物已被合成并显示出对几种癌细胞系表现出抗肿瘤和抗增殖作用。这些发现表明该化合物在开发具有抑制肿瘤生长和增殖潜力的新型抗癌剂中的用途 (Albratty 等人,2017).

属性

IUPAC Name |

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-3-24-18(16-10-7-11-20-12-16)22-23-19(24)26-13-17(25)21-14(2)15-8-5-4-6-9-15/h4-12,14H,3,13H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQRVKHZTBYJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC(C)C2=CC=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)